![molecular formula C19H19N3OS B2818924 N-((5-cyclopropylpyridin-3-yl)methyl)-2-ethylbenzo[d]thiazole-6-carboxamide CAS No. 2034569-50-9](/img/structure/B2818924.png)
N-((5-cyclopropylpyridin-3-yl)methyl)-2-ethylbenzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives by one-pot multicomponent procedure .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds are known to undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Synthesis and Biological Screening
Thiazole derivatives, including compounds structurally related to "N-((5-cyclopropylpyridin-3-yl)methyl)-2-ethylbenzo[d]thiazole-6-carboxamide," have been synthesized and screened for their biological activities. These compounds exhibit a range of biological activities, including antibacterial, antitubercular, anticancer, antifungal, and anti-inflammatory activities, due to their diverse chemical structures and interactions with biological targets (Mhaske, P., Vadgaonkar, K. S., Jadhav, R. P., & Bobade, V., 2011).
Anticancer Evaluation
Compounds with the thiazole motif have been designed and synthesized, showing promising anticancer activity against several cancer cell lines. This suggests their potential utility in oncology, where specific structural features contribute to their efficacy (Ravinaik, B., Rao, M. V., Rao, P. P., & Ramachandran, D., 2021).
Antimicrobial and Antifungal Activities
Research on thiazole derivatives has also demonstrated significant antimicrobial and antifungal properties, suggesting these compounds could serve as templates for the development of new antimicrobial agents. The effectiveness of these compounds against various bacterial and fungal strains underscores their potential for addressing drug-resistant infections (Gein, V. L., Zamaraeva, T. M., Buzmakova, N. A., Odegova, T. F., & Gein, L. F., 2015).
Novel Synthesis Approaches
The development of novel synthetic routes for thiazole and related compounds has been a key focus, providing more efficient and potentially scalable processes for producing these biologically active molecules. Such advances in synthesis not only facilitate the exploration of their biological activities but also enhance the feasibility of their clinical and industrial applications (Shahinshavali, S., Deepti, K., Vijayavardhini, S., Kumar, A. V. D. N., Sireesha, R., Reddy, S. P., & Rao, M. V., 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-2-18-22-16-6-5-14(8-17(16)24-18)19(23)21-10-12-7-15(11-20-9-12)13-3-4-13/h5-9,11,13H,2-4,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWZFLSIGDKJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

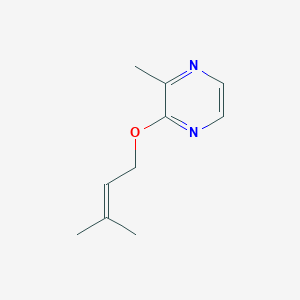
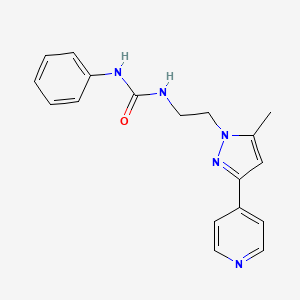
![methyl [4-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)

![4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2818846.png)
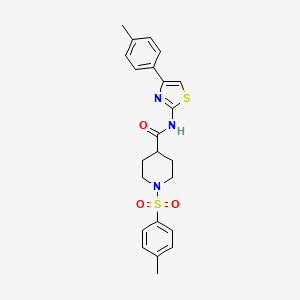
![N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2818851.png)
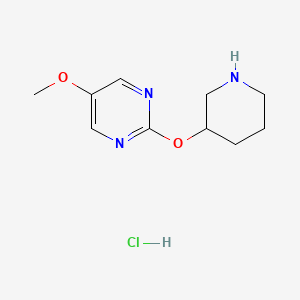
![7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline](/img/structure/B2818855.png)
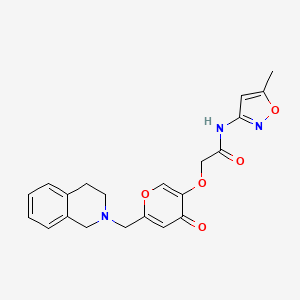



![N-(2-chloro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818864.png)